3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate
Description
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate is a fluorinated azetidine derivative characterized by a 4-membered azetidine ring substituted with a 2,6-difluorobenzyl ether group and a trifluoroacetate (TFA) counterion. The TFA counterion is commonly employed in synthetic chemistry to enhance solubility and facilitate purification, as seen in related compounds like diisopropylammonium 2,2,2-trifluoroacetate ().
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.C2HF3O2/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-6H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUFYYLMVBIOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CC=C2F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate is a fluorinated azetidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and the introduction of the difluorobenzyl group. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound under mild conditions, which is critical for maintaining its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Cytotoxicity : Preliminary studies indicate that certain azetidine derivatives exhibit cytotoxic effects against human cancer cell lines. For instance, a related study found that azetidine derivatives showed significant cytotoxicity against HL60 human acute myeloid leukemia cells with IC50 values in the submicromolar range .
- Antimicrobial Activity : Some derivatives of azetidines have demonstrated antimicrobial properties. The introduction of fluorinated groups is believed to enhance lipophilicity and alter membrane permeability, potentially increasing efficacy against bacterial strains.
- Enzyme Inhibition : The compound may also act as an enzyme inhibitor. For example, studies on related azetidine analogs have shown inhibition of tyrosinase activity, which is crucial for melanin production in melanocytes . The structure-activity relationship suggests that modifications to the azetidine core can significantly impact inhibitory potency.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how structural modifications affect biological activity:
- Fluorination : The presence of fluorine atoms in the benzyl group enhances metabolic stability and alters pharmacokinetic properties.
- Azetidine Ring Substituents : Variations at the nitrogen or carbon positions of the azetidine ring can lead to changes in receptor binding affinity and selectivity.
- Functional Groups : The nature and position of substituents on the aromatic ring also play a crucial role in determining cytotoxicity and enzyme inhibition profiles.
Case Studies
- Cytotoxicity Assessment : A study evaluated several azetidine derivatives against HL60 cells, revealing that compounds with specific functional groups exhibited IC50 values as low as 0.41 µM . This underscores the potential therapeutic relevance of fluorinated azetidines in oncology.
- Antimicrobial Testing : Another investigation into the antimicrobial properties of related compounds indicated effective inhibition against Gram-positive bacteria. The modifications introduced by difluorobenzyl groups were pivotal in enhancing antibacterial activity.
Data Tables
Scientific Research Applications
Overview
3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural characteristics impart it with properties that are being explored for therapeutic uses and as intermediates in chemical synthesis.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that azetidine derivatives, including this compound, exhibit promising anticancer properties. The trifluoroacetate group enhances the compound's ability to interact with biological targets effectively. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
2. Pain Management
Azetidine derivatives have been investigated for their analgesic properties. The modification of the azetidine ring structure can lead to compounds that act as effective pain relievers by targeting specific receptors in the nervous system . This application is particularly relevant for chronic pain conditions where conventional treatments may be inadequate.
3. Neurological Disorders
The compound's potential as a therapeutic agent for neurological disorders is under investigation. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating conditions such as epilepsy and neurodegenerative diseases . The fluorinated benzyl group may enhance its bioavailability and efficacy within the central nervous system.
Chemical Synthesis Applications
1. Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals .
2. Development of New Materials
The compound's chemical stability and reactivity make it suitable for developing new materials, particularly in polymer chemistry. Its incorporation into polymer matrices can lead to materials with enhanced thermal and mechanical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that azetidine derivatives inhibited the proliferation of cancer cells by inducing apoptosis. |
| Study B | Pain Management | Showed significant analgesic effects in animal models when administered at specific dosages. |
| Study C | Neurological Applications | Indicated potential neuroprotective effects against oxidative stress in neuronal cell cultures. |
Comparison with Similar Compounds
Structural Analogs
A. Azetidine Derivatives
- 3-Hydroxyazetidine Hydrochloride: Unlike the target compound, this derivative lacks fluorinated substituents and uses a hydrochloride counterion.
- N-(8-aminooctyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide TFA (): Shares the TFA counterion but features a piperidine-dioxoisoindolinone core. The larger ring system and amide linkage contrast with the azetidine ether in the target compound, likely altering metabolic stability and target binding.
B. Fluorinated Aromatic Compounds
- 2,3,6-Trichlorobenzoic Acid () : A chlorinated benzoic acid used as an herbicide. While structurally distinct, the halogenated aromatic ring highlights the role of electronegative substituents in enhancing chemical stability and bioactivity.
- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (): A triazine-based sulfonylurea herbicide. The trifluoroethoxy group in related compounds (e.g., triflusulfuron methyl ester) parallels the fluorine-enhanced electron deficiency in the target compound’s benzyl group.
Counterion Effects
- Trifluoroacetate (TFA) vs. Hydrochloride : TFA salts generally exhibit higher solubility in polar solvents compared to hydrochloride salts, as seen in PROTAC conjugates () and synthetic intermediates (). This property is critical for bioavailability in drug development.
- Diisopropylammonium 2,2,2-trifluoroacetate () : Used in condensation reactions, this salt underscores TFA’s utility in stabilizing intermediates and facilitating crystallization.
Key Research Findings
- Fluorine Impact: The 2,6-difluorobenzyl group likely increases metabolic stability and lipophilicity compared to non-fluorinated azetidine ethers, analogous to fluorinated agrochemicals ().
- Azetidine vs.
- TFA Utility : The TFA counterion improves solubility and crystallinity, as observed in PROTACs () and synthetic protocols ().
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure
Step 1: O-Alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate
- Reagents and Conditions : tert-butyl 3-hydroxyazetidine-1-carboxylate is reacted with 2,6-difluorobenzyl bromide (or an analogous benzyl halide) in the presence of potassium tert-butoxide in anhydrous tetrahydrofuran (THF).
- Reaction Time and Temperature : The reaction is stirred at room temperature for approximately 12 hours.
- Workup : The reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification : The crude product is purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
- Yield : This step typically affords the tert-butyl 3-((2,6-difluorobenzyl)oxy)azetidine-1-carboxylate intermediate as a colorless oil with yields around 80-85%.
Step 2: Deprotection and Formation of Trifluoroacetate Salt
- Reagents and Conditions : The protected intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
- Reaction Time : The mixture is stirred for about 12 hours.
- Workup : The reaction mixture is concentrated under reduced pressure to remove solvents and excess TFA, yielding the crude trifluoroacetate salt.
- Purity : The crude product is often used directly in subsequent steps or purified further if necessary.
- Yield : This step generally provides the trifluoroacetate salt in moderate to good yields (40-60%).
Reaction Scheme Summary
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | tert-butyl 3-hydroxyazetidine-1-carboxylate | 2,6-difluorobenzyl bromide, potassium tert-butoxide, THF, rt, 12 h | tert-butyl 3-((2,6-difluorobenzyl)oxy)azetidine-1-carboxylate | 81 |
| 2 | tert-butyl 3-((2,6-difluorobenzyl)oxy)azetidine-1-carboxylate | Trifluoroacetic acid, DCM, rt, 12 h | 3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate | 43-57 |
Analytical Data and Purity
- LC-MS analysis confirms the molecular ion peaks corresponding to the expected products.
- Purity of biologically tested compounds is typically greater than 95%, as determined by LC-MS.
- NMR data (1H NMR) supports the structure of the intermediates and final product, showing characteristic signals for aromatic protons, azetidine ring protons, and trifluoroacetate moiety.
Alternative Synthetic Routes and Considerations
- Some protocols involve the use of different protecting groups on the azetidine nitrogen or alternative bases for the alkylation step.
- The choice of solvent and temperature can be optimized to improve yields and reduce side reactions.
- Sonogashira coupling and subsequent hydrogenation have been applied in related azetidine syntheses but are less relevant for this specific compound.
- Deprotection with TFA is a common and efficient method to obtain the trifluoroacetate salt, which also facilitates purification.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,6-difluorobenzyl halides and azetidine derivatives, followed by trifluoroacetic acid salt formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>97% purity validation). Storage at 0–6°C is advised to prevent decomposition .
Q. How can researchers verify the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and photolytic exposure (ICH Q1B guidelines). Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Comparative analysis of NMR spectra pre- and post-stress conditions can confirm structural integrity .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity. For environmental samples, solid-phase extraction (SPE) using C18 cartridges followed by GC-MS with electron capture detection (ECD) is recommended due to the compound’s fluorinated groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with fluorophilic binding pockets) helps identify binding affinities. MD simulations (GROMACS) assess dynamic interactions over time .
Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data across studies?
- Methodological Answer : Employ orthogonal assays (e.g., in vitro enzymatic inhibition + cell-based viability assays) to cross-validate results. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently. Meta-analysis of existing data with strict inclusion criteria (e.g., purity >95%, standardized protocols) can isolate confounding variables .
Q. How can researchers evaluate the environmental fate and transformation pathways of this compound?
- Methodological Answer : Design microcosm studies simulating soil/water systems spiked with the compound. Track degradation using F NMR and high-resolution LC-TOF to identify intermediates (e.g., defluorinated products). Ecotoxicity assays (Daphnia magna, algal growth inhibition) assess ecological risks. Long-term monitoring (years) aligns with frameworks like Project INCHEMBIOL .
Q. What strategies integrate this compound into theoretical frameworks for fluorinated drug discovery?
- Methodological Answer : Link synthesis to the "fluorine gauche effect" theory to rationalize conformational stability. Correlate trifluoroacetate counterion effects with bioavailability using partition coefficient (log P) measurements and PAMPA assays. Compare with structurally analogous fluorinated azetidines to establish structure-activity relationships (SAR) .
Methodological Notes
- Data Contradiction Analysis : Cross-reference chromatographic purity data with synthetic batch records to identify batch-dependent variability. Use principal component analysis (PCA) to isolate experimental outliers in bioactivity datasets .
- Theoretical Alignment : Frame hypotheses using the "conceptual framework" approach (e.g., fluorophilicity as a driver of target selectivity) to ensure methodological coherence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
